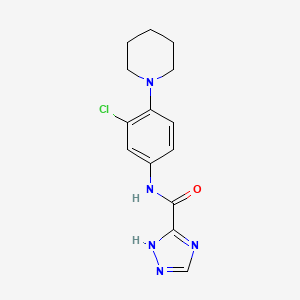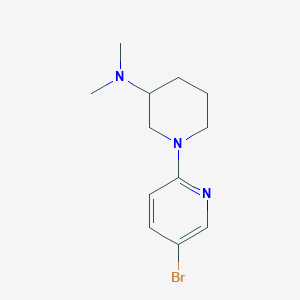
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide, also known as CCT244747, is a chemical compound that has been the subject of scientific research due to its potential as a cancer treatment. This compound was first synthesized in 2008 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications in cancer treatment.
作用機序
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide acts as a selective inhibitor of checkpoint kinase 1 (CHK1), a protein that plays a critical role in the DNA damage response pathway. By inhibiting CHK1, N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide has been shown to have other biochemical and physiological effects. Studies have found that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels form to supply tumors with nutrients.
実験室実験の利点と制限
One advantage of using N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in lab experiments is its high specificity for CHK1, which allows for targeted inhibition of this protein. However, one limitation is that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in vivo, as well as its potential side effects.
合成法
The synthesis of N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide involves a multi-step process that begins with the reaction of 3-chloro-4-piperidin-1-ylphenylamine with ethyl isocyanoacetate. The resulting product is then treated with hydrazine hydrate to form the triazole ring, followed by reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to introduce the carboxamide group. The final product is then purified through column chromatography to yield N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide in high purity.
科学的研究の応用
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide has been the subject of numerous scientific studies for its potential as a cancer treatment. In vitro studies have shown that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide inhibits the growth of cancer cells, including breast, lung, and pancreatic cancer cells. In vivo studies have also shown that N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide can inhibit tumor growth in mice, indicating its potential as a cancer treatment.
特性
IUPAC Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c15-11-8-10(18-14(21)13-16-9-17-19-13)4-5-12(11)20-6-2-1-3-7-20/h4-5,8-9H,1-3,6-7H2,(H,18,21)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSIWSIMUCOGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=NC=NN3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-piperidin-1-ylphenyl)-1H-1,2,4-triazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)


![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)

![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)

